

physical and chemical properties of benzene-1,2,4,5-tetracarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: benzene-1,2,4,5-tetracarbonitrile

Cat. No.: B1203176

[Get Quote](#)

In-Depth Technical Guide: Benzene-1,2,4,5-tetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Benzene-1,2,4,5-tetracarbonitrile**, also known as pyromellitonitrile or 1,2,4,5-tetracyanobenzene (TCNB). This document details its characteristics, experimental protocols for its synthesis and purification, and its applications in various research fields.

Core Physical and Chemical Properties

Benzene-1,2,4,5-tetracarbonitrile is a white to almost white crystalline solid at room temperature.^[1] It is an organic compound characterized by a benzene ring substituted with four cyano (-CN) groups at the 1, 2, 4, and 5 positions.^[2] This substitution pattern results in a molecule with strong electron-withdrawing properties, significantly influencing its chemical reactivity and interactions.^[2]

Physical Properties

The key physical properties of **Benzene-1,2,4,5-tetracarbonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{10}H_2N_4$	[2]
Molecular Weight	178.15 g/mol	[3]
Appearance	White to almost white powder/crystal	[2]
Melting Point	265-268 °C (lit.)	[1]
Boiling Point	446.1 °C at 760 mmHg	[4]
Density	1.37 g/cm ³	[1] [4]
Flash Point	235.3 °C	[4]
Vapor Pressure	3.74E-08 mmHg at 25°C	[1] [4]
Solubility	Generally limited in non-polar solvents, but may dissolve in polar aprotic solvents like acetone (25 mg/mL).	[2] [3]
Stability	Stable under normal conditions.	[5]

Chemical Properties

The chemical behavior of **Benzene-1,2,4,5-tetracarbonitrile** is largely dictated by the four strongly electron-withdrawing nitrile groups. This electronic structure makes it a valuable component in the synthesis of advanced materials.

It is known for its high stability and low volatility.[\[2\]](#) The compound's electron-accepting nature allows it to form charge-transfer complexes with electron-donating molecules.[\[6\]](#) It serves as a precursor in the synthesis of various materials, including:

- Copper polyphthalocyanine (CuPPC) thin films, which are elemento-organic semiconductors.[\[3\]](#)
- Charge-transfer (CT) nanocrystallites, which have potential applications in nanofluidics.[\[3\]](#)

- Coordination polymers, through hydrothermal synthesis.[3]

Experimental Protocols

Synthesis of Benzene-1,2,4,5-tetracarbonitrile (Generalized Method)

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis route involves the ammonoxidation of durene (1,2,4,5-tetramethylbenzene). Ammonoxidation is a chemical process that converts hydrocarbons to nitriles using ammonia and oxygen.[7]

Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Ammonia (gas)
- Oxygen (or air)
- Vanadium-molybdenum based catalyst
- High-temperature reactor

Procedure:

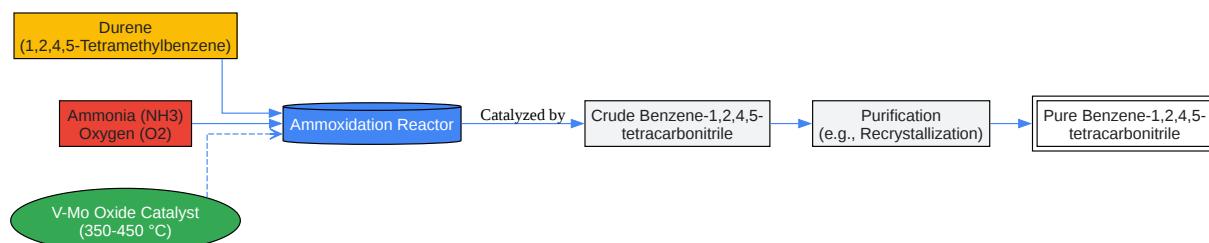
- A vaporized stream of durene is mixed with ammonia and oxygen.
- This gaseous mixture is passed over a heated catalyst bed (typically oxides of vanadium and molybdenum) in a reactor.
- The reaction is carried out at elevated temperatures, generally in the range of 350-450 °C.[8]
- The reaction products are cooled, and the solid **benzene-1,2,4,5-tetracarbonitrile** is separated from the gaseous byproducts.
- The crude product is then purified.

Disclaimer: This is a generalized protocol. Reaction conditions such as temperature, pressure, and catalyst composition will significantly affect yield and purity and require optimization.

Purification Protocol: Recrystallization

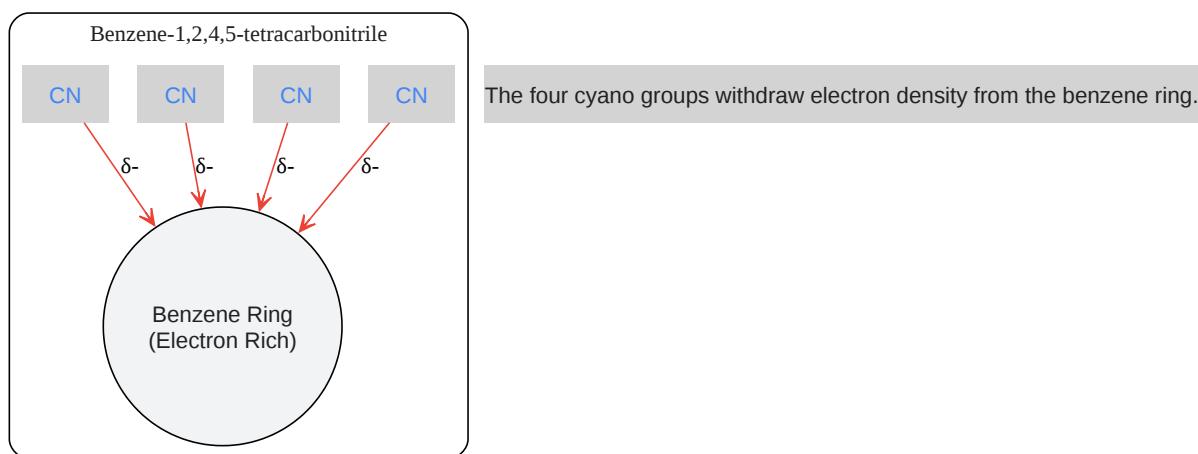
A common method for the purification of solid organic compounds is recrystallization.

Materials:


- Crude **Benzene-1,2,4,5-tetracarbonitrile**
- Ethanol (or another suitable solvent like acetone)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolve the crude **benzene-1,2,4,5-tetracarbonitrile** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.
- Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of the **benzene-1,2,4,5-tetracarbonitrile** will decrease, leading to the formation of crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.


- Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Benzene-1,2,4,5-tetracarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Electron-withdrawing effect of the nitrile groups on the benzene ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. thomassci.com [thomassci.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chembk.com [chembk.com]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Ammonoxidation - Wikipedia [en.wikipedia.org]
- 8. CN102744090B - Catalyst for ammonoxidation preparation of 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of benzene-1,2,4,5-tetracarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203176#physical-and-chemical-properties-of-benzene-1-2-4-5-tetracarbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com